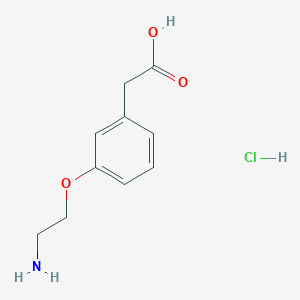
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO3. It is a hydrochloride salt form of 2-(3-(2-aminoethoxy)phenyl)acetic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride typically involves the reaction of 3-(2-aminoethoxy)benzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(3-(2-aminoethoxy)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
- 2-(2-(2-Aminoethoxy)ethoxy)ethylamine
Uniqueness
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride is an organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses, supported by data tables and relevant research findings.
Compound Overview
- Chemical Formula : C10H14ClNO3
- Molecular Weight : 233.68 g/mol
- CAS Number : 2089255-75-2
The compound is a hydrochloride salt of 2-(3-(2-aminoethoxy)phenyl)acetic acid, which exhibits interactions with biological receptors and enzymes, leading to various physiological effects.
Synthesis
The synthesis typically involves the reaction of 3-(2-aminoethoxy)benzaldehyde with glycine in the presence of a reducing agent, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process is optimized for yield and purity through methods such as recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This interaction modulates their activity, influencing various biological pathways. The precise molecular targets depend on the context of its application.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
Antimicrobial Activity
A study evaluated the antibacterial activity of phenyl amino acetic acid derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives showed significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli. The most effective compounds had substitutions that enhanced their activity .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A (R=5-Br) | 5.44 | Bacillus stereothermophilus |
| Compound B (R=5-I) | 5.68 | Staphylococcus aureus |
| Compound C (R=5-NO2) | 4.00 | Escherichia coli |
Cytotoxicity Studies
Research on structurally similar compounds has demonstrated cytotoxic effects in various cancer cell lines. For example, derivatives of amino acetic acids have been noted for their ability to induce apoptosis in cancer cells, warranting further investigation into their mechanisms and potential therapeutic uses .
属性
IUPAC Name |
2-[3-(2-aminoethoxy)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSLUYUWGVGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














